molecular formula C7H12N2O5 B079804 Aspartylalanine CAS No. 13433-02-8

Aspartylalanine

Cat. No. B079804
CAS RN: 13433-02-8
M. Wt: 204.18 g/mol
InChI Key: DVUFTQLHHHJEMK-IMJSIDKUSA-N
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Description

Synthesis Analysis

The synthesis of aspartylalanine-related compounds involves various chemical reactions and methodologies. For instance, an aspartic acid-functionalized water-soluble perylene bisimide was synthesized to explore its electron-transfer reactions in aqueous solutions, highlighting the adaptability of aspartic acid derivatives in synthesizing complex molecules (Zhong et al., 2013). Furthermore, synthetic strategies have been developed for aspartic and α-methylaspartic acids via Ni(II) complexes with Schiff bases, showcasing innovative approaches to amino acid synthesis (Belokon’ et al., 1991).

Molecular Structure Analysis

The molecular structure of this compound and related compounds reveals intricate details about their functional capabilities. For instance, the crystal structure of yeast aspartyl-tRNA synthetase complexed with tRNA(Asp) provides insights into the recognition and catalytic mechanisms at the molecular level, crucial for understanding the role of aspartic acid in protein synthesis (Ruff et al., 1991).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, contributing to their diverse properties. For example, deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides contribute to protein degradation, a critical aspect of understanding protein stability and function (Geiger & Clarke, 1987).

Physical Properties Analysis

The physical properties of this compound-related compounds, such as their solubility, stability, and phase behavior, are essential for their application in various fields. The synthesis and structural analysis of aspartyl-tRNA synthetase from Pyrococcus kodakaraensis underscore the importance of physical properties in understanding enzyme function and stability (Schmitt et al., 1998).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, chemical stability, and interaction with other molecules, are pivotal in biochemical processes. The study of N-acetyl-L-aspartic acid's literature review highlights the compound's prominence in NMR spectroscopic studies of the brain, indicating its chemical significance in neurological research (Birken & Oldendorf, 1989).

Scientific Research Applications

  • Effects on Brain Amino Acid Uptake : Aspartame-derived phenylalanine was found to potentially affect brain amino acid uptake, with studies using positron emission tomography (PET) indicating a decrease in amino acid transport rate constant in human subjects after ingestion of aspartame (Koeppe et al., 1991).

  • Enzymatic Production of Aspartame Precursor : The enzymatic synthesis of an aspartame precursor in an aqueous/organic biphasic medium showed a higher yield of the precursor, demonstrating the potential for more cost-effective industrial-scale production of aspartame (Murakami et al., 2000).

  • Safety Evaluation of Aspartame : Comprehensive reviews of aspartame's absorption, metabolism, toxicology, and epidemiological studies concluded that it is safe at current consumption levels, with no credible evidence of carcinogenicity or neurotoxic effects (Magnuson et al., 2007).

  • Therapeutic Applications of Excitatory Amino Acid Antagonists : Research into antagonists of excitatory amino acids like aspartate suggests potential therapeutic uses in neurology and psychiatry, particularly for epilepsy and motor system disorders (Meldrum, 1985).

  • Impact on Oxidative Stress in Erythrocytes : A study indicated that long-term consumption of aspartame (Aspartylalanine component) could lead to oxidative stress in rat erythrocytes, suggesting potential adverse health effects (Prokić et al., 2014).

  • Cellular Uptake and Trafficking of Nanoparticles : Research into nanoparticle science, including the study of aspartame-derived peptides, provides insights into their cellular uptake and intracellular trafficking, with implications for nanomedicine and potential health effects (Foroozandeh & Aziz, 2018).

  • Molecular Dynamics of Peptide Carboxylate Hydration : Studies on the hydration of carboxylate groups in peptides, including this compound, provide insights into solvation properties, relevant for understanding the biochemical interactions of these compounds (Liang & Walsh, 2006).

  • Effect on Oncogene and Suppressor Gene Expressions : Aspartame consumption, including its component this compound, was shown to impact the expression of key oncogenes and tumor suppressor genes, suggesting biological effects even at recommended doses (Gombos et al., 2007).

  • Influence on Intestinal Injury and Inflammatory Response : Aspartate, a component of this compound, was studied for its potential to alleviate intestinal injury and modulate inflammatory responses in pigs, offering insights into nutritional and therapeutic applications (Wang et al., 2017).

  • Metabolomic Responses in Plants : The foliar application of aspartic acid, a component of this compound, on tomato plants showed significant physiological and metabolomic responses, indicating its potential use in agriculture (Alfosea-Simón et al., 2021).

Mechanism of Action

Target of Action

Aspartylalanine is a dipeptide composed of aspartic acid and alanine . It primarily targets the β-aspartyl peptidase enzyme . This enzyme plays a crucial role in the breakdown of peptide bonds in proteins, specifically those involving aspartic acid residues .

Mode of Action

This compound interacts with its target, β-aspartyl peptidase, by serving as a substrate for the enzyme . The enzyme cleaves the peptide bond in this compound, leading to the release of aspartic acid and alanine . This interaction and the resulting changes play a significant role in protein metabolism .

Biochemical Pathways

This compound is involved in the aspartate pathway, which is significant in the synthesis of β-alanine . The aspartate pathway, catalyzed by l-aspartate-α-decarboxylase (ADC), is a critical rate-limiting step in β-alanine synthesis . The downstream effects of this pathway include the production of β-alanine, which is an essential component in various biological circuits .

Pharmacokinetics

Asparaginase exhibits an increase in elimination over time and a marked increase in enzyme activity levels from induction to reinduction

Result of Action

The primary result of this compound’s action is the breakdown of the peptide into its constituent amino acids, aspartic acid and alanine . This breakdown is crucial for protein metabolism and the regulation of various biochemical pathways .

Action Environment

The action of this compound is influenced by the aqueous environment in which it is present . The solvation properties of the carboxylate groups in this compound are significantly influenced by the water molecules in the environment . This interaction can affect the conformation of the dipeptide, potentially influencing its action, efficacy, and stability .

Future Directions

The future directions of Aspartylalanine research could involve further exploration of its role in the β-alanine synthesis . Additionally, the influence of solvation on the conformation of the dipeptide this compound could be investigated using different force-fields .

properties

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFTQLHHHJEMK-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928569
Record name 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13433-02-8
Record name Aspartylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Aspartylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the solvation properties of aspartylalanine?

A1: Understanding how this compound interacts with water molecules is crucial for comprehending its behavior in biological systems. The study by Ren and Ponder [] utilized advanced molecular dynamics simulations employing the Amoebapro force field to investigate the aqueous solvation of the carboxylate group in this compound. This research revealed that Amoebapro provided a more accurate representation of carboxylate solvation compared to traditional force fields, highlighting the importance of sophisticated computational models in studying peptide solvation.

Q2: How does the solvation of this compound differ from other similar molecules?

A2: The study by Ren and Ponder [] compared the solvation properties of this compound with those of the glycine zwitterion. Their findings indicated that the inclusion of distributed multipole electrostatics and induction contributions in the Amoebapro force-field led to significant improvements in predicting solvation properties compared to traditional force fields. This emphasizes the unique solvation characteristics of different peptides and the necessity for accurate force fields in computational studies.

Q3: How is this compound detected and quantified in biological samples like rat brain extracts?

A3: A study by Quack et al. [] described a sensitive method for determining this compound levels in rat brain extracts. The method involved a pre-column derivatization step using o-phthaldialdehyde/β-mercaptoethanol followed by separation and quantification using reversed-phase liquid chromatography. This technique allowed researchers to identify and quantify this compound alongside other acidic peptides, showcasing the capability of advanced analytical techniques for analyzing complex biological samples.

A4: The research by Quack et al. [] identified this compound in rat cerebral cortex at a mean concentration of 4.0 ± 0.4 μM. While the specific role of this compound in the brain remains unknown, its presence, along with other γ-glutamyl and β-aspartyl peptides, suggests potential involvement in neurotransmission, metabolism, or other physiological processes within the brain. Further research is needed to elucidate the precise biological function of this dipeptide.

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